Ethyl trans-4-decenoate

Description

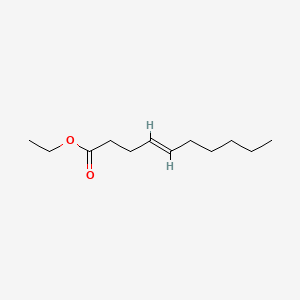

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-dec-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNIQMQADACLCJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888516 | |

| Record name | Ethyl (4E)-dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

72.00 °C. @ 0.10 mm Hg | |

| Record name | Ethyl 4-decenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.877-0.883 | |

| Record name | Ethyl trans-4-decenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/71/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76649-16-6 | |

| Record name | Ethyl (E)-4-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76649-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-decenoate, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenoic acid, ethyl ester, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (4E)-dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-4-decenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-DECENOATE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I89X5937N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 4-decenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl trans-4-decenoate (CAS: 76649-16-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate is an unsaturated fatty acid ester with the CAS number 76649-16-6. It belongs to the class of medium-chain fatty acid ethyl esters and is recognized for its characteristic fruity, pear-like aroma.[1][2] This has led to its primary application in the flavor and fragrance industry.[1][3] Beyond its sensory properties, recent research has suggested potential biological activities of related medium-chain unsaturated fatty acid esters, indicating a broader scope for scientific investigation. This guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and relevant experimental protocols for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 76649-16-6 | [1][4][5] |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4][5] |

| Molecular Weight | 198.31 g/mol | [3][5] |

| Appearance | Colorless to pale yellow, clear liquid | [1][3] |

| Odor | Waxy, leathery, fruity, pear note | [2] |

| Boiling Point | 72 °C at 3 mmHg | [3] |

| Density | 0.871 - 0.881 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.432 - 1.442 at 20 °C | [1] |

| Flash Point | 110 °C (230 °F) | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

| Purity | ≥ 96% (GC) | [3] |

Toxicological and Safety Data

Based on available safety data sheets, this compound is not classified as a hazardous substance.[6] It is not considered to pose significant health risks upon acute exposure. However, standard laboratory safety precautions, such as wearing protective gloves and eye protection, should always be observed when handling this chemical.[6] A summary of toxicological and safety information is provided in Table 2.

Table 2: Toxicological and Safety Information for this compound

| Parameter | Information | Reference(s) |

| Acute Toxicity | Not classified as acutely toxic. | [6] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | [6] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [6] |

| Genotoxicity | Not expected to be genotoxic. | [7] |

| Handling | Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. | [6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][6] |

Potential Biological Activity: Inhibition of Bacterial Persistence

While specific signaling pathways involving this compound have not been elucidated, research into related medium-chain unsaturated fatty acid ethyl esters has revealed a potential role in combating bacterial persistence. A study demonstrated that compounds such as ethyl cis-4-decenoate can decrease the formation of persister cells in Escherichia coli.[1] Persister cells are a dormant subpopulation of bacteria that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections.

The proposed mechanism involves the regulation of the toxin-antitoxin system, specifically by inhibiting the antitoxin HipB.[1] This leads to the disruption of bacterial dormancy, rendering the bacteria more susceptible to antibiotics. Although this study focused on the cis-isomer, the structural similarity suggests that this compound may exhibit comparable activity, warranting further investigation.

Experimental Protocols

Synthesis

Two common methods for the synthesis of esters like this compound are the Wittig reaction and Fischer esterification.

a) Wittig Reaction (Generalized Protocol)

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of this compound, this would likely involve the reaction of a suitable aldehyde with a phosphorus ylide containing the ethyl ester moiety. Stabilized ylides generally favor the formation of the (E)- or trans-alkene.

b) Fischer Esterification (Generalized Protocol)

This method involves the acid-catalyzed reaction of a carboxylic acid (trans-4-decenoic acid) with an alcohol (ethanol).

Methodology:

-

trans-4-Decenoic acid is dissolved in an excess of absolute ethanol (B145695).

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

-

Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

Purification

Purification of the crude product is typically achieved using column chromatography.

Methodology:

-

A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

The crude this compound is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.

-

The product is eluted from the column using a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure ester are combined, and the solvent is removed under reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: The purified sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Separation: An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to separate the components based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the eluting peak corresponding to this compound will show a characteristic fragmentation pattern, including the molecular ion peak, which can be compared to a reference spectrum for confirmation.

-

Quantification: For quantitative analysis, a known concentration of an internal standard can be added to the sample prior to GC-MS analysis.

Conclusion

This compound is a well-characterized fatty acid ester with established applications in the flavor and fragrance industry. Its chemical and physical properties are well-documented, and it is considered to have a low toxicity profile. The emerging research on the biological activities of related medium-chain unsaturated fatty acid esters, particularly in the context of antibacterial action, opens up new avenues for investigation into the potential therapeutic applications of this compound. The generalized experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis, purification, and analysis of this compound for further study.

References

- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. tdx.cat [tdx.cat]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

Ethyl Trans-4-Decenoate: A Technical Guide to its Flavor and Fragrance Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-decenoate is a volatile ester recognized for its significant contribution to the aroma and flavor of various products. This technical guide provides an in-depth analysis of its flavor and fragrance profile, physicochemical properties, and the underlying sensory perception mechanisms. Detailed experimental protocols for sensory analysis are provided, alongside a summary of its applications in the flavor, fragrance, and other industries. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of flavor and fragrance compounds.

Introduction

This compound (CAS No. 76649-16-6) is an organic ester that possesses a complex and multifaceted flavor and fragrance profile.[1] It is valued in the flavor and fragrance industry for its unique aromatic characteristics.[1] Understanding the nuanced sensory properties of this molecule is crucial for its effective application in product formulation, as well as for research into chemosensory perception.

Flavor and Fragrance Profile

The organoleptic profile of this compound is characterized by a combination of fruity, green, and waxy notes, with nuances of pear, apple, and cognac.[2] Some evaluators also describe a musty or dusty characteristic, which can add depth and complexity to fragrance compositions.[2][3]

Odor Profile: The odor of this compound is described as having green, fruity, and waxy characteristics, with a cognac-like nuance.[2] It is also noted to have a musty quality.[2]

Flavor Profile: In terms of flavor, it is characterized as fatty and waxy.[2] It is utilized to enhance and add depth to fruit flavors, particularly pear, apple, pineapple, and peach.[2]

Applications: This versatile compound is used in a variety of applications, including:

-

Flavor and Fragrance Industry: It is a popular ingredient in the formulation of perfumes and food flavorings due to its fruity and floral aroma.[1]

-

Food Industry: It is used as a flavoring agent to enhance the taste and aroma of various culinary products.[1]

-

Cosmetics: Its emollient properties and pleasant scent make it a suitable ingredient in cosmetic formulations.[1]

-

Agriculture: It can act as an attractant for certain insects, finding use in pest control strategies.[1]

-

Research and Development: In synthetic organic chemistry, it serves as a building block for more complex molecules.[1]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][4] |

| Molecular Weight | 198.30 g/mol | [4] |

| CAS Number | 76649-16-6 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72 °C | [1] |

| Density | 0.880 g/mL | [1] |

| Refractive Index (n20/D) | 1.425 - 1.445 | [1] |

| Purity (GC) | ≥ 96% | [1] |

| Solubility | Insoluble in water | [2] |

| Flash Point | 110 °C (230 °F) | [2] |

Signaling Pathway

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[5] While the specific ORs that bind to this compound have not been fully elucidated, the general olfactory signal transduction pathway is well-understood. The binding of an odorant molecule to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.[6] Esters, as a chemical class, are known to activate a range of olfactory receptors.[6][7]

Caption: General Olfactory Signal Transduction Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible sensory analysis of flavor and fragrance compounds. Below are representative methodologies for the evaluation of this compound.

Sensory Panel and Training

A trained sensory panel is crucial for obtaining reliable descriptive analysis of aroma and flavor.

-

Panelist Selection: A panel of 8-12 individuals should be selected based on their demonstrated ability to discriminate between different odors and flavors.

-

Training: Panelists should be trained on the terminology used to describe fruity and ester-like aromas.[8] This can be achieved by presenting them with reference standards for various aroma descriptors (e.g., ethyl acetate (B1210297) for "fruity," hexanal (B45976) for "green").

Descriptive Sensory Analysis

This method provides a detailed characterization of the sensory attributes of the compound.

-

Sample Preparation: For aroma evaluation, samples of this compound are prepared by diluting the pure compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) to an appropriate concentration. For flavor evaluation, the compound is dissolved in a neutral base such as a sugar solution or deodorized oil.[8]

-

Presentation: Samples are presented to panelists in coded, covered, and odorless glass containers.[8] To minimize carry-over effects, the presentation order should be randomized and balanced.[8]

-

Evaluation: Panelists individually evaluate the samples in controlled sensory booths. They rate the intensity of various attributes (e.g., fruity, green, waxy, pear, apple, cognac, musty) on a standardized line scale (e.g., a 15-cm scale anchored from "not perceptible" to "very strong").[8]

-

Data Analysis: The intensity ratings are converted to numerical data for statistical analysis (e.g., ANOVA) to determine significant differences in sensory attributes.[8]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds responsible for the aroma of a sample.[9]

-

Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.[8]

-

Analysis: A diluted sample of this compound is injected into the GC. As the separated compounds elute from the column, they are simultaneously detected by the FID and sniffed by a trained panelist at the ODP.[8]

-

Data Collection: The panelist records the retention time, describes the odor quality, and rates the odor intensity of each detected aroma.[8] This allows for the correlation of specific chemical compounds with their perceived aroma.

Odor and Taste Threshold Determination

Determining the detection and recognition thresholds is important for understanding the potency of a flavor and fragrance compound. The ASTM E679 standard practice describes a forced-choice ascending concentration series method.[10][11]

-

Sample Preparation: A series of samples with increasing concentrations of this compound in a neutral medium (e.g., air for odor, water for taste) is prepared.

-

Presentation: In each trial, a panelist is presented with three samples (a triangle test), two of which are blanks (the neutral medium) and one of which contains the odorant. The panelist's task is to identify the different sample.

-

Procedure: The test begins with concentrations well below the expected threshold. The concentration is gradually increased in subsequent trials until the panelist can reliably detect the odorant.

-

Calculation: The threshold is typically defined as the concentration at which the substance is correctly identified by a certain percentage of the panel (e.g., 50%).

Caption: Experimental Workflow for Sensory Analysis.

Conclusion

This compound is a valuable compound in the flavor and fragrance industry, with a distinct and complex sensory profile. This technical guide has provided a comprehensive overview of its organoleptic properties, physicochemical characteristics, and the mechanisms of its perception. The detailed experimental protocols offer a framework for the consistent and reliable sensory evaluation of this and similar compounds. Further research to determine its specific odor and taste thresholds, as well as to identify the olfactory receptors with which it interacts, will provide a more complete understanding of this important flavor and fragrance ingredient.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ethyl (E)-4-decenoate, 76649-16-6 [thegoodscentscompany.com]

- 3. harrisonjoseph.co.uk [harrisonjoseph.co.uk]

- 4. This compound [webbook.nist.gov]

- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. Interactions Between Odorant Functional Group and Hydrocarbon Structure Influence Activity in Glomerular Response Modules in the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. fivesenses.com [fivesenses.com]

The Enigmatic Pathway of a Pear-Like Aroma: A Technical Guide to the Biosynthesis of Ethyl Trans-4-Decenoate in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of ethyl trans-4-decenoate, a volatile organic compound contributing to the characteristic aroma of certain fruits, such as pears, and found in the floral headspace of plants like the cowpea (Vigna unguiculata). While a complete, end-to-end pathway has yet to be fully elucidated in a single plant species, this document consolidates current knowledge on analogous fatty acid and ester biosynthesis pathways to present a scientifically grounded hypothetical route. This guide also outlines key experimental protocols to facilitate further research into this specialized metabolic process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is postulated to be a multi-step process commencing with de novo fatty acid synthesis in the plastids, followed by desaturation and subsequent esterification in the cytoplasm. The pathway can be conceptually divided into three main stages:

-

Chain-Length Specific Fatty Acid Synthesis: The carbon backbone is assembled from acetyl-CoA to form a 10-carbon saturated fatty acyl chain.

-

Regio- and Stereospecific Desaturation: A double bond is introduced at the Δ4 position of the 10-carbon fatty acyl chain in a trans configuration.

-

Esterification: The resulting trans-4-decenoic acid is esterified with ethanol (B145695) to produce the final volatile compound.

A detailed schematic of the proposed pathway is presented below.

Key Enzymatic Steps and Homologous Evidence

De Novo Synthesis of Decanoyl-ACP

The biosynthesis initiates in the plastids with the production of a 10-carbon saturated fatty acid.[1] This process is catalyzed by the fatty acid synthase (FAS) complex, a multi-enzyme system that utilizes acetyl-CoA and malonyl-CoA as building blocks.[1] The chain elongation is carried out with the growing acyl chain attached to an acyl carrier protein (ACP). The termination of chain elongation to produce decanoyl-ACP (10:0-ACP) is likely mediated by the substrate specificity of the condensing enzymes (KAS) within the FAS complex or by the action of an acyl-ACP thioesterase (FAT) that specifically hydrolyzes 10:0-ACP.

Δ4-Desaturation

The key step in conferring the unique structure of the decenoate moiety is the introduction of a double bond at the fourth carbon. This is hypothesized to be catalyzed by a Δ4-desaturase. While a specific Δ4-desaturase for a 10-carbon substrate has not been characterized, plants are known to possess a diverse family of fatty acid desaturases. For instance, a Δ4-palmitoyl-ACP desaturase has been identified in Coriandrum sativum (coriander), which acts on a 16-carbon chain.[2] It is plausible that a homologous enzyme with specificity for a 10-carbon acyl chain exists in plants that produce this compound.

Most plant desaturases of this type introduce a cis double bond. The trans configuration found in this compound suggests either a desaturase with unusual stereospecificity or the presence of a subsequent isomerase enzyme that converts a cis double bond to a trans configuration.

Esterification

The final step is the esterification of trans-4-decenoic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT), a class of enzymes responsible for the synthesis of volatile esters in fruits and flowers.[3][4][5][6][7] These enzymes typically utilize an acyl-CoA substrate and an alcohol.[3][4][5][6][7] Therefore, the trans-4-decenoic acid produced in the preceding step would first need to be activated to trans-4-decenoyl-CoA by a long-chain acyl-CoA synthetase (LACS). The resulting acyl-CoA would then serve as a substrate, along with ethanol, for an AAT. Plant AATs are known for their broad substrate specificity, making it highly probable that an AAT is involved in the final step of this compound biosynthesis.[4][5][7]

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the dedicated biosynthetic pathway of this compound in plants. The following table presents a conceptual framework for the types of quantitative data that need to be acquired through future experimental work.

| Parameter | Enzyme | Substrate(s) | Product(s) | K_m Value | k_cat Value | Plant Source |

| Michaelis-Menten Constant (K_m) | Δ4-Desaturase | Decanoyl-CoA | trans-4-Decenoyl-CoA | Data not available | Data not available | e.g., Pyrus communis |

| Catalytic Rate Constant (k_cat) | Δ4-Desaturase | Decanoyl-CoA | trans-4-Decenoyl-CoA | Data not available | Data not available | e.g., Pyrus communis |

| Michaelis-Menten Constant (K_m) | Alcohol Acyltransferase (AAT) | trans-4-Decenoyl-CoA, Ethanol | This compound | Data not available | Data not available | e.g., Pyrus communis |

| Catalytic Rate Constant (k_cat) | Alcohol Acyltransferase (AAT) | trans-4-Decenoyl-CoA, Ethanol | This compound | Data not available | Data not available | e.g., Pyrus communis |

| In vivo Concentration | Decanoyl-CoA | - | - | Data not available | - | e.g., Pyrus communis |

| In vivo Concentration | Ethanol | - | - | Data not available | - | e.g., Pyrus communis |

| Product Yield | - | - | This compound | - | - | e.g., Pyrus communis |

Experimental Protocols

To validate the proposed pathway and gather the missing quantitative data, a series of experiments are required. The following are detailed methodologies for key experiments.

Identification and Functional Characterization of Candidate Genes

This workflow outlines the steps to identify and verify the function of the genes encoding the key enzymes in the pathway.

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing on tissues known to produce this compound (e.g., ripe pear fruit, cowpea flowers) at different developmental stages.

-

Candidate Gene Identification:

-

Conduct BLAST searches against the transcriptome data using known sequences of plant fatty acid desaturases (particularly those with unusual regioselectivity) and alcohol acyltransferases.

-

Perform co-expression analysis to identify genes whose expression profiles correlate with the emission of this compound.

-

-

Heterologous Expression and Enzyme Assays:

-

Clone the full-length coding sequences of candidate genes into suitable expression vectors.

-

Express the recombinant proteins in E. coli or Saccharomyces cerevisiae.

-

Purify the expressed proteins using affinity chromatography.

-

For candidate desaturases, perform in vitro assays using decanoyl-CoA or decanoyl-ACP as a substrate and analyze the products by gas chromatography-mass spectrometry (GC-MS) for the presence of decenoic acid isomers.

-

For candidate AATs, conduct in vitro assays using trans-4-decenoyl-CoA and ethanol as substrates, and analyze for the formation of this compound by GC-MS.

-

-

In Planta Functional Analysis:

-

Transiently express the candidate genes in a model system like Nicotiana benthamiana.

-

Analyze the volatile profiles of the transformed plants to detect the production of this compound or its precursors.

-

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (K_m and k_cat) of the identified enzymes.

Protocol:

-

Use purified recombinant enzymes obtained from the protocol in section 4.1.

-

For the Δ4-desaturase, set up reaction mixtures containing a fixed enzyme concentration and varying concentrations of decanoyl-CoA. Monitor the formation of trans-4-decenoyl-CoA over time using a suitable method (e.g., HPLC or GC-MS after derivatization).

-

For the AAT, prepare reaction mixtures with a fixed enzyme concentration and varying concentrations of one substrate (e.g., trans-4-decenoyl-CoA) while keeping the other substrate (ethanol) at a saturating concentration, and vice versa.

-

Measure the initial reaction velocities at each substrate concentration.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

Concluding Remarks

The biosynthesis of this compound represents a fascinating example of specialized plant metabolism, leading to the production of a valuable aroma compound. While the complete pathway is yet to be definitively established, the proposed route, based on known enzymatic reactions in plants, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for the identification and characterization of the key enzymes involved. Elucidating this pathway will not only enhance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering of crops to produce novel and desirable flavors and fragrances.

References

- 1. aocs.org [aocs.org]

- 2. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl trans-4-decenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl trans-4-decenoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document consolidates its chemical properties, synonyms, and available experimental data to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is systematically known as ethyl (E)-dec-4-enoate. It is recognized by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.

A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Type | Identifier |

| Systematic Name | ethyl (E)-dec-4-enoate |

| Common Synonyms | trans-4-Decenoic Acid Ethyl Ester, trans-Obtusilic Acid Ethyl Ester, Ethyl (4E)-4-decenoate, Ethyl trans-dec-4-enoate, 4-Decenoic acid, ethyl ester, (E)- |

| CAS Number | 76649-16-6 |

| Molecular Formula | C₁₂H₂₂O₂ |

| InChI | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ |

| InChIKey | AWNIQMQADACLCJ-CMDGGOBGSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 198.31 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity-green, ester-like, sweet, with citrus and pear nuances | [3] |

| Density | 0.880 g/cm³ | [2] |

| Boiling Point | 236.8 ± 9.0 °C (Predicted) | [4] |

| Flash Point | 110 °C | [4] |

| Refractive Index | 1.4370 - 1.4440 @ 20°C | [3][5] |

| Solubility | Insoluble in water | [5] |

| Purity | >96% (GC) | [2] |

Potential Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is limited, a study on its stereoisomer, ethyl cis-4-decenoate, has shed light on a potential mechanism of action against bacterial persistence. A study by Wang et al. (2018) investigated the effects of medium-chain unsaturated fatty acid ethyl esters on Escherichia coli persister cell formation. Their findings suggest that these compounds may inhibit bacterial persistence by regulating the antitoxin HipB.

Persister cells are a subpopulation of bacteria that are dormant and exhibit high tolerance to antibiotics. The formation of these cells is a significant challenge in treating chronic infections. The proposed mechanism involves the fatty acid ester interfering with the function of HipB, an antitoxin that is part of a toxin-antitoxin (TA) system. By disrupting the antitoxin, the corresponding toxin is free to inhibit essential cellular processes, leading to a reduction in persister cell viability.

Below is a conceptual workflow representing the investigation of the effect of fatty acid ethyl esters on bacterial persistence.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is through a Wittig reaction to form the trans-alkene, followed by esterification.

Step 1: Wittig Reaction to form trans-4-Decenoic Acid

This reaction would involve the reaction of a stabilized phosphorus ylide with an aldehyde.

-

Reactants: Hexanal and (Carboethoxymethylene)triphenylphosphorane.

-

Solvent: A suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Procedure:

-

The phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate ethyl haloacetate, followed by deprotonation with a strong base (e.g., n-butyllithium).

-

Hexanal is then added dropwise to the ylide solution at a controlled temperature (typically low temperatures, such as -78 °C to 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification is typically performed by column chromatography to isolate the trans-isomer of ethyl 4-decenoate.

-

Step 2: Fischer Esterification (Alternative Route)

If trans-4-decenoic acid is available, it can be esterified to the corresponding ethyl ester.

-

Reactants: trans-4-Decenoic acid and ethanol (B145695).

-

Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Procedure:

-

trans-4-Decenoic acid is dissolved in an excess of ethanol.

-

A catalytic amount of the strong acid is added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst.

-

The organic layer is then dried and the solvent evaporated to yield the crude this compound, which can be further purified by distillation or chromatography.

-

A logical diagram for a generalized synthesis and purification workflow is presented below.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: Typically around 250 °C.

-

Oven Program: A temperature gradient program would be used, for example, starting at 50 °C, holding for 1-2 minutes, then ramping at 10-15 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV. The mass spectrum would be compared to a reference library (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene (B1212753) group of the ethyl ester, multiplets for the olefinic protons around 5.4 ppm, and signals for the aliphatic chain protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the olefinic carbons, and the carbons of the ethyl group and the decenyl chain.

Applications in Drug Development and Research

This compound and related fatty acid esters are of interest to the pharmaceutical industry for several reasons:

-

Antimicrobial Properties: As suggested by studies on related compounds, it may serve as a lead compound for the development of new antibacterial agents that target persistent infections.

-

Drug Delivery: The lipophilic nature of this ester could be exploited in drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.

-

Flavoring and Fragrance in Formulations: Its pleasant fruity aroma can be used to improve the palatability and patient compliance of oral medications.

Further research is warranted to fully explore the therapeutic potential and mechanisms of action of this compound.

References

A Technical Guide to the Solubility of Ethyl trans-4-decenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-decenoate is a key intermediate and additive in the pharmaceutical, flavor, and fragrance industries, valued for its unique chemical properties. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the underlying physicochemical principles.

Introduction

This compound (C₁₂H₂₂O₂) is an unsaturated ester known for its fruity aroma.[1] Its utility in various industrial applications is often dependent on its behavior in solution. While widely reported to have excellent solubility in organic solvents, quantitative data is scarce in publicly available literature.[1] This guide aims to bridge this gap by providing a theoretical framework for understanding its solubility and practical methods for its determination.

Molecular Structure:

The molecule consists of a polar ester group and a nonpolar ten-carbon aliphatic chain with a trans double bond. This amphiphilic nature dictates its solubility in different media.

Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and are capable of hydrogen bonding. The polar ester group of this compound can interact with polar solvents through dipole-dipole interactions. However, the long, nonpolar hydrocarbon tail is hydrophobic and disrupts the strong hydrogen bonding network of highly polar solvents like water, leading to very low solubility. It is confirmed to be insoluble in water.[2][3]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces. The long aliphatic chain of this compound is similar in nature to these solvents, leading to good solubility.

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. They offer a balance of polar and nonpolar characteristics, making them excellent solvents for this compound, as they can interact with both the ester group and the alkyl chain.

Qualitative Solubility of this compound

Based on the principles of "like dissolves like," the expected qualitative solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic alkyl chain dominates, preventing dissolution in the highly polar, hydrogen-bonded network of water.[2][3] |

| Methanol, Ethanol | Soluble | The alkyl part of the alcohols provides some nonpolar character, making them better solvents than water for the ester. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | These solvents have polar groups that can interact with the ester functionality and sufficient nonpolar character for the alkyl chain. |

| Dichloromethane, Chloroform | Very Soluble | The polarity of these solvents is suitable for dissolving the ester. | |

| Nonpolar | Hexane, Toluene | Very Soluble | The nonpolar nature of these solvents is highly compatible with the long hydrocarbon chain of the ester. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid ester like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Vials for sample preparation and analysis

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the equilibrium solubility of a liquid solute.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: In a series of vials, add an excess amount of this compound to a precisely known volume of the organic solvent. "Excess" means adding enough ester so that a separate liquid phase of the ester is clearly visible after initial mixing.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved ester.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant (the solvent saturated with the ester) using a syringe. Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial. This step is crucial to remove any undissolved micro-droplets.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated GC-FID or HPLC. The choice of method will depend on the volatility and chromophoric properties of the ester and the solvent.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Logical Relationship in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical pathway based on the desired application and the properties of the solute and solvent.

Caption: A logical diagram illustrating the process of selecting a suitable solvent.

Conclusion

References

In-depth Technical Guide: Thermal Stability and Degradation of Ethyl Trans-4-Decenoate

An Examination of a Commercially Significant Flavor and Fragrance Compound

Abstract

Ethyl trans-4-decenoate is a key aroma chemical, prized for its characteristic fruity and pear-like notes, which has led to its widespread use in the flavor, fragrance, and cosmetic industries. While its aromatic properties are well-documented, a comprehensive understanding of its thermal stability and degradation profile is essential for ensuring product quality, safety, and shelf-life, particularly in applications involving heat processing. This technical guide synthesizes the available scientific information on the thermal behavior of this compound, providing insights for researchers, scientists, and professionals in drug development and other relevant fields. Due to a lack of specific published research on the thermal analysis of this compound, this guide also draws upon general principles of ester thermal degradation to hypothesize potential decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial before delving into its thermal stability. These properties influence its behavior under various processing and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.31 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72 °C | [1] |

| Flash Point | 110.00 °C (230.00 °F) TCC | [3] |

| Density | 0.871 - 0.881 g/cm³ @ 25 °C | [3] |

| Refractive Index | 1.432 - 1.442 @ 20 °C | [3] |

| CAS Number | 76649-16-6 | [1][2] |

Thermal Stability Profile

However, based on the general behavior of similar long-chain unsaturated esters, it can be inferred that this compound is relatively stable at room temperature and under recommended storage conditions of 0 - 8 °C.[1] Its use in food and cosmetic formulations suggests stability during standard manufacturing processes that do not involve extreme temperatures.[1]

Potential Thermal Degradation Pathways

In the absence of specific experimental data for this compound, we can hypothesize its thermal degradation pathways based on established mechanisms for similar esters. The primary thermal decomposition route for many esters is a unimolecular elimination reaction, often proceeding through a six-membered cyclic transition state, known as a retro-ene reaction.

For this compound, this would likely involve the abstraction of a hydrogen atom from the ethyl group by the carbonyl oxygen, leading to the formation of ethylene (B1197577) and trans-4-decenoic acid.

Further degradation of trans-4-decenoic acid could occur at higher temperatures, potentially leading to a complex mixture of smaller volatile organic compounds through mechanisms like decarboxylation and oxidative cleavage.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a series of experiments would be required. The following are proposed methodologies based on standard analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the temperature ranges of mass loss.

Methodology:

-

A sample of this compound (5-10 mg) is placed in an inert TGA pan (e.g., alumina).

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition.

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected transitions.

-

The heat flow to the sample relative to the reference is measured.

-

The resulting DSC thermogram is analyzed for endothermic and exothermic peaks corresponding to thermal events.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the volatile degradation products.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer.

-

As the this compound sample is heated in the TGA, the evolved gases (degradation products) are transferred to the mass spectrometer.

-

Mass spectra of the evolved gases are recorded continuously as a function of temperature.

-

The mass spectra are analyzed to identify the chemical structures of the degradation products.

Conclusion and Future Research

While this compound is a widely used and commercially important compound, there is a notable gap in the scientific literature regarding its specific thermal stability and degradation profile. The information presented here, based on its known physicochemical properties and the established chemistry of similar esters, provides a foundational understanding. However, empirical data from thermal analysis techniques such as TGA, DSC, and EGA-MS is necessary to fully characterize its behavior at elevated temperatures. Such research would be invaluable for optimizing its use in various applications, ensuring product stability, and predicting potential degradation products that may impact the sensory profile and safety of consumer products. Future studies should focus on performing these analyses to provide the quantitative data needed for a complete thermal profile of this compound.

References

An In-depth Technical Guide to Ethyl trans-4-decenoate as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-decenoate is a volatile organic compound (VOC) recognized for its characteristic fruity and pear-like aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, natural occurrence, and synthesis. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its applications, particularly in the flavor and fragrance industries and as a semiochemical in agriculture. While not directly implicated in mammalian signaling pathways relevant to drug development, its role in plant-insect communication is a key aspect of its biological activity. This document serves as a technical resource for researchers and professionals interested in the chemistry and application of this fatty acid ester.

Chemical and Physical Properties

This compound is a fatty acid ester with the molecular formula C₁₂H₂₂O₂.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.31 g/mol | [1] |

| CAS Number | 76649-16-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity-green, pear, sweet, citrus-orange like | [2] |

| Boiling Point | 72 °C | [1] |

| Density | 0.880 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.425 - 1.445 | [1] |

| Vapor Pressure | 0.047 mmHg @ 25 °C (estimated) | [3] |

| Solubility | Soluble in alcohol; 5.496 mg/L in water @ 25 °C (estimated) | [3] |

| Taste Threshold | 10 ppm: fatty, waxy, green, pineapple and pear nuances | [2] |

Natural Occurrence

This compound is a naturally occurring VOC found in various plants and fermented beverages. Its presence contributes to the characteristic aroma of these natural products.

Table 2: Natural Occurrence and Concentration of this compound and Related Esters

| Source | Compound | Concentration/Presence | Reference(s) |

| Beer | This compound | Reported as a volatile component | [2] |

| Dotted Hawthorn Beer | Ethyl (4E)-4-decenoate | 0.4505 µ g/100 mL (in beer with fruit addition) | [4] |

| Quince Fruit (Cydonia oblonga) | Ethyl (E)-4-decenoate | Identified as a volatile constituent | |

| Peach (cv Springcrest) | Ethyl-trans-4-decenoate | Identified as a major volatile after 8 days of storage in modified atmosphere | [5] |

| Cowpea Flowers (Vigna unguiculata) | Ethyl (E)-4-decenoate | Associated with post-anthesis flowers | [4] |

| Passion Fruit Wine | Ethyl 9-decenoate | OAV > 1, indicating significant contribution to aroma | [6] |

Synthesis

Proposed Synthesis via Wittig Reaction

The synthesis of this compound can be envisioned through the reaction of hexyltriphenylphosphonium bromide with ethyl glyoxylate.

Reaction Scheme:

-

Ylide Formation: Hexyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) to form the corresponding phosphonium (B103445) ylide.

-

Wittig Reaction: The ylide then reacts with ethyl glyoxylate. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired this compound and triphenylphosphine (B44618) oxide. The trans isomer is generally favored when using non-stabilized ylides under salt-free conditions.

Diagram of Proposed Synthesis:

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of volatile compounds from plant tissues, which can be adapted for the specific analysis of this compound.

Materials:

-

Fresh plant material (e.g., fruit pulp, flowers)

-

Liquid nitrogen

-

Sodium chloride (NaCl)

-

Dichloromethane (B109758) (CH₂Cl₂) (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Internal standard (e.g., ethyl nonanoate)

-

Glassware: homogenizer, centrifuge tubes, separatory funnel, flasks

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant material (e.g., 50 g) in liquid nitrogen to a fine powder.

-

Extraction: Transfer the powdered sample to a centrifuge tube and add a saturated NaCl solution and a known amount of internal standard. Mix thoroughly.

-

Solvent Partitioning: Add dichloromethane to the mixture, vortex vigorously for 5 minutes, and then centrifuge to separate the organic and aqueous layers.

-

Collection of Organic Phase: Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean flask.

-

Repeat Extraction: Repeat the extraction of the aqueous phase with dichloromethane two more times to ensure complete recovery of the volatile compounds.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 35 °C).

-

Storage: Store the concentrated extract in a sealed vial at -20 °C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-Wax or HP-5ms)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase at 3 °C/min to 230 °C

-

Final hold: 5 minutes at 230 °C

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Solvent Delay: 3 minutes

Data Analysis:

-

Identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST).

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Applications

This compound has several applications, primarily driven by its aromatic properties.

-

Flavor and Fragrance Industry: It is a valuable ingredient in the formulation of perfumes and food flavorings due to its fruity and floral aroma.[3] It is used to enhance the sensory experience of various consumer products.[3]

-

Agriculture: It acts as an attractant for certain insects and can be used in pest control strategies by mimicking natural pheromones, offering an eco-friendly approach to pest management.[3]

-

Cosmetics: It is used in cosmetic formulations for its emollient properties, helping to improve skin texture and moisture retention.[3]

-

Research and Development: In synthetic organic chemistry, it serves as a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[3]

Biological Role and Signaling

Extensive literature review did not reveal any direct involvement of this compound in mammalian signaling pathways relevant to drug development. Its primary biological significance lies in its role as a semiochemical in plant-insect interactions.

Role in Plant-Insect Communication

Plants emit a variety of VOCs, including this compound, to communicate with their environment.[7] These compounds can act as attractants for pollinators or as signals to repel herbivores.[7] In the case of cowpea flowers, ethyl (E)-4-decenoate is released during the post-anthesis stage and is associated with attracting thrips.[4] This interaction is a critical aspect of the chemical ecology of these species.

Diagram of Plant-Insect Communication Workflow:

Conclusion

This compound is a significant volatile organic compound with well-characterized chemical and physical properties. Its primary applications are in the flavor, fragrance, and agricultural sectors. While it does not appear to be directly involved in mammalian signaling pathways pertinent to drug development, its role as a semiochemical in mediating plant-insect interactions is an important area of its biological activity. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with this compound. Further research into its biosynthesis in plants and its specific interactions with insect olfactory receptors could provide deeper insights into its ecological significance.

References

- 1. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thrips Spatio-Temporal Distribution in Cowpea (Vigna unguiculata (L.) Walp.) Flowers Based on the Flower Structures and Floral Development Stage [mdpi.com]

- 5. JSM Central || Article Info [jsmcentral.org]

- 6. Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sensory Perception and Odor Threshold of Ethyl trans-4-decenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-decenoate (CAS No. 76649-16-6) is an unsaturated ester recognized for its distinct fruity and pear-like aroma.[1] As a flavoring and fragrance agent, it finds application in the food, beverage, and cosmetic industries.[1] This technical guide provides a comprehensive overview of the sensory perception of this compound, including its olfactory characteristics and the methodologies used to determine its odor threshold. While a specific, publicly available odor threshold value for this compound has not been identified in a thorough review of scientific literature, this guide details the standardized experimental protocols that are employed to determine such values. Furthermore, it outlines the general signaling pathway involved in the perception of odorants like this compound.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and sensory characteristics of this compound is presented below. This information is crucial for understanding its behavior in various applications and for designing sensory evaluation experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | ethyl (E)-dec-4-enoate | [2] |

| CAS Number | 76649-16-6 | [1] |

| FEMA Number | 3642 | [3] |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Fruity, pear, waxy, musty, green, cognac | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| Specific Gravity | 0.871 - 0.881 @ 25°C | [2] |

| Refractive Index | 1.432 - 1.442 @ 20°C | [2] |

Table 2: Sensory Descriptors of this compound

| Descriptor | Description |

| Primary Odor | Fruity, reminiscent of pear. |

| Secondary Notes | Waxy, musty, and green nuances. |

| Flavor Profile | Used to add depth to fruit flavors such as pear, apple, pineapple, and peach.[2] |

Experimental Protocols for Sensory Perception and Odor Threshold Determination

The determination of the sensory properties and odor threshold of a compound like this compound involves rigorous and standardized experimental procedures. These protocols are designed to minimize bias and ensure the reproducibility of results.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. A human assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual volatile compounds as they elute.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) can be used to isolate volatile compounds.

-

Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The GC column effluent is split between the FID and the ODP.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used for the analysis of esters.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure the separation of volatile compounds.

-

Injector and Detector Temperatures: Maintained at a temperature high enough to ensure volatilization without thermal degradation.

-

-

Olfactory Assessment: A trained panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each detected odor. The intensity of the odor can also be rated on a scale.

-

Data Analysis: The olfactogram, a plot of odor intensity versus retention time, is generated and compared with the chromatogram from the FID to identify the retention times of the odor-active compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl trans-4-decenoate

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl trans-4-decenoate, a valuable compound for research in flavor and fragrance chemistry, as well as a building block in organic synthesis. Three distinct and reliable synthetic methodologies are presented: the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. These methods offer versatility in starting materials and reaction conditions, with a particular emphasis on achieving high stereoselectivity for the desired trans isomer. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an unsaturated ester known for its characteristic fruity and pear-like aroma. Its synthesis is of interest for the production of flavor and fragrance standards, as well as for its potential as an intermediate in the synthesis of more complex bioactive molecules. The key challenge in its synthesis lies in the stereoselective formation of the C4-C5 double bond in the trans (E) configuration. This document outlines three robust methods to achieve this transformation, each with its own advantages in terms of reagent availability, scalability, and stereocontrol.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for this compound is provided below. This information is crucial for the characterization and quality control of the synthesized product.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| CAS Number | 76649-16-6 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 70-72 °C @ 0.05 mmHg | [2] |

| Density | ~0.875 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | ~1.435 | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.45-5.35 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.4 Hz, 2H), 2.19 (q, J=7.0 Hz, 2H), 1.98 (q, J=7.1 Hz, 2H), 1.35-1.25 (m, 4H), 1.25 (t, J=7.1 Hz, 3H), 0.89 (t, J=7.3 Hz, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 131.8, 124.5, 60.2, 34.8, 32.2, 31.4, 29.1, 22.5, 14.3, 14.1 | |

| Mass Spectrum (EI) | m/z (%): 198 (M⁺, 5), 153 (10), 125 (20), 101 (100), 83 (45), 69 (50), 55 (80), 41 (65) | [4] |

Synthetic Protocols

Three distinct synthetic routes are detailed below. Each protocol includes a list of required materials and step-by-step instructions.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a stabilized ylide is employed to favor the formation of the trans isomer.

Reaction Scheme: Hexanal (B45976) + (Carbethoxymethylene)triphenylphosphorane (B24862) → this compound + Triphenylphosphine (B44618) oxide

Materials:

-

(Carbethoxymethylene)triphenylphosphorane

-

Hexanal

-

Anhydrous Toluene (B28343)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

-

Add anhydrous toluene to the flask to dissolve the phosphorane.

-

With vigorous stirring, add hexanal (1.0 equivalent) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica gel, washing with additional hexanes.

-

Collect the filtrate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate (B1210297) gradient to afford the pure product.

Synthesis via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent stereoselectivity for the formation of trans-alkenes. This one-pot reaction involves the reaction of a heteroaromatic sulfone with an aldehyde.[5]

Reaction Scheme: 1-(Phenylsulfonyl)hexane + Ethyl bromoacetate (B1195939) → Intermediate Sulfone Intermediate Sulfone + Hexanal + Base → this compound

Materials:

-

1-(Phenylsulfonyl)hexane

-

Hexanal

-

Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or oven-dried round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the appropriate alkyltetrazolyl sulfone (1.1 equivalents) and dissolve it in anhydrous THF or DME.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS or NaHMDS (1.1 equivalents) to the sulfone solution and stir for 30-60 minutes at -78 °C.

-

Add hexanal (1.0 equivalent) dropwise to the reaction mixture and continue stirring at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Synthesis via Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful method for the formation of carbon-carbon double bonds, catalyzed by ruthenium-based complexes. The reaction of 1-heptene (B165124) with ethyl acrylate (B77674) can produce this compound with good selectivity, particularly with second-generation Grubbs-type catalysts.[6]